3-Chloro-1-propanol

Overview

Description

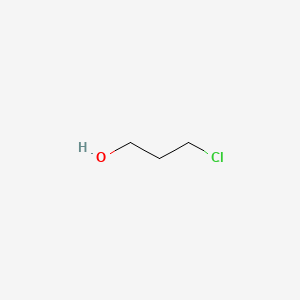

3-Chloro-1-propanol, also known as 1-chloro-3-hydroxypropane, is an organic compound with the molecular formula C3H7ClO. It is a colorless to pale-yellow liquid with a characteristic odor. This compound is soluble in water, alcohols, and ethers, but insoluble in hydrocarbons . It is used in various industrial applications, including the synthesis of pharmaceuticals, agrochemicals, antiseptic agents, and dyes .

Mechanism of Action

Target of Action

3-Chloro-1-propanol, also known as Trimethylene chlorohydrin , is a chemical compound with the molecular formula C3H7ClO It’s known to cause skin and eye irritation and may cause respiratory irritation . Therefore, it can be inferred that its targets could be proteins or enzymes in the skin, eyes, and respiratory system.

Mode of Action

It’s known that chlorinated alcohols, like this compound, can undergo oxidation reactions . In these reactions, the alcohol group (-OH) can be converted to a carbonyl group (=O), changing the properties of the molecule and potentially leading to various biological effects.

Pharmacokinetics

Its physical properties such as a boiling point of 160-162°c and a density of 1131 g/mL at 25°C suggest that it could be absorbed through the skin or respiratory tract and distributed throughout the body. Its metabolism and excretion would likely involve the liver and kidneys, respectively, as is common with many xenobiotics.

Result of Action

It’s known to cause skin and eye irritation and may cause respiratory irritation . These effects suggest that it could lead to inflammation or damage at the cellular level in these tissues.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its combustibility suggests that it could react in the presence of heat or flames . Additionally, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-1-propanol can be synthesized through the reaction of 1,3-propanediol with hydrochloric acid, using benzenesulfonic acid as a catalyst . The reaction involves heating the mixture to 90°C and maintaining the temperature for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors equipped with stirring and reflux condensing devices. The process typically includes the following steps :

- Mixing 1,3-propanediol, hydrochloric acid, and benzenesulfonic acid in a reactor.

- Heating the mixture to 90°C and maintaining the temperature for 3 hours.

- Adding additional hydrochloric acid and continuing the reaction for another 10 hours.

- Cooling the mixture and neutralizing the oil phase.

- Distilling the product to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-propanol undergoes various chemical reactions, including substitution, oxidation, and reduction .

Common Reagents and Conditions:

Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to form primary alcohols.

Major Products Formed:

Substitution: Formation of ethers or other substituted alcohols.

Oxidation: Formation of 3-chloropropanal or 3-chloropropanoic acid.

Reduction: Formation of 1-propanol.

Scientific Research Applications

Comparison with Similar Compounds

1-Chloro-2-propanol: Similar in structure but differs in the position of the chlorine atom.

3-Bromo-1-propanol: Similar in structure but contains a bromine atom instead of chlorine.

2-Chloroethanol: Contains a shorter carbon chain and a chlorine atom attached to the second carbon.

Uniqueness of 3-Chloro-1-propanol: this compound is unique due to its specific reactivity and applications. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of diverse compounds makes it valuable in multiple fields .

Properties

IUPAC Name |

3-chloropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c4-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMUXTNQCICZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024809 | |

| Record name | 3-Chloro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-chloropropanol-1 appears as a colorless liquid with a mild odor. Slightly denser than water. Toxic by ingestion and inhalation. Flash point 270 °F. Used to make plastics, resins and other chemicals., Colorless liquid; [CAMEO] | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

320 to 329 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

164 °F (NTP, 1992) | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.13 to 1.15 at 68 °F (NTP, 1992) | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1.2 [mmHg] | |

| Record name | 3-Chloro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-30-5, 28064-81-5 | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028064815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-1-PROPANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/148011U61G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-chloro-1-propanol?

A1: The molecular formula of this compound is C3H7ClO, and its molecular weight is 94.54 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several spectroscopic techniques have been used to characterize this compound. These include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide information about the compound's structure and can be used to determine basicity constants. []* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, , , , ]* Gas-Phase Electron Diffraction: This technique has been used to investigate the molecule's structure. []

Q3: Can this compound be used to modify silicon surfaces?

A3: Yes, this compound readily binds to silicon surfaces like Si(100)-2×1 and Si(111)-7 × 7. It does so through the thermal dissociation of its hydroxyl group, forming Si−O−CH2−CH2−CH2−Cl intermediates. This process has been confirmed by HREELS and XPS analysis. [, ]

Q4: Is it possible to further modify the attached this compound layer on silicon?

A4: Yes, the C-Cl bond in the surface-bound this compound can be cleaved using 193 nm UV light. This generates a radical site that can react with other molecules, enabling the construction of more complex structures on the silicon surface. For example, it can react with another this compound molecule (both physisorbed and chemisorbed) or a benzonitrile molecule. [, ]

Q5: What role does this compound play in the synthesis of polyurethanes?

A5: this compound is a key reactant in synthesizing novel, low-melting aliphatic-aromatic thiodiols. These thiodiols, when reacted with hexamethylene diisocyanate, produce thermoplastic nonsegmented thiopolyurethanes, a type of polyurethane with desirable material properties. []

Q6: How is this compound used in the preparation of flame retardant materials?

A6: this compound reacts with disodium phenyl phosphate to synthesize bis(3-(3-hydroxypropoxy)propyl) phenyl phosphate (BHP). BHP functions as a non-halogen phosphorus flame retardant in rigid polyurethane foams (RPUFs). []

Q7: How does the addition of BHP affect the properties of RPUFs?

A7: BHP-containing RPUFs show comparable compressive strength to RPUFs with traditional halogen-phosphorus flame retardants. Additionally, BHP-RPUFs exhibit improved thermal conductivity and enhanced flame retardancy, as evidenced by LOI tests. []

Q8: Are there any applications of this compound in electrowetting technology?

A8: Yes, this compound has shown promise in ultralow-voltage liquid-liquid electrowetting devices. It allows for a reversible change in contact angle on a solid metal surface with minimal hysteresis at low voltages (around 800 mV). This is a significant improvement over traditional electrowetting systems that require 10-20 V. []

Q9: Can this compound be used in the synthesis of pheromones?

A9: Yes, this compound serves as a starting material in the synthesis of 9-oxo-trans-2-decenoic acid (queen substance) and 10-hydroxy-trans-2-decenoic acid (royal jelly), both sex pheromones of the honeybee Apis mellifera. This synthetic route involves dehydrogenation, Grignard reaction, hydrogenation, lithium aluminium hydride reduction, and malonic acid condensation. []

Q10: How can this compound be used to synthesize block copolymers?

A10: this compound plays a crucial role in synthesizing poly(ϵ-caprolactone-b-ethylene glycol-b-ϵ-caprolactone) ABA type block copolymers. It reacts with sodium azide to produce 3-azido-1-propanol, which is then used to synthesize terminally azido poly(ϵ-caprolactone) ester (PCL-N3). This PCL-N3 is then reacted with propargyl polyethylene glycol (propargyl-PEG) via “click” chemistry to obtain the desired block copolymers. []

Q11: What is the role of this compound in the synthesis of metal-containing phosphines?

A11: this compound is used in the quaternization reaction with tertiary ethylferrocene phosphine to create the first iron-containing phosphonium monomer. This monomer is further modified and polymerized to obtain highly metallized polymers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.